Monofluoroamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15861-05-9 |
|---|---|
Molecular Formula |
FH2N |
Molecular Weight |
35.021 g/mol |
InChI |
InChI=1S/FH2N/c1-2/h2H2 |
InChI Key |
MDQRDWAGHRLBPA-UHFFFAOYSA-N |
SMILES |
NF |
Canonical SMILES |
NF |
Other CAS No. |
15861-05-9 |
Synonyms |
Monofluoroamine |
Origin of Product |
United States |
Synthetic Methodologies for Monofluoroamine
Direct Synthesis Approaches
Direct methods involve the reaction of an ammonia (B1221849) source with a fluorinating agent. These approaches are often hazardous and can lead to a mixture of products.
The direct fluorination of ammonia with elemental fluorine (F₂) is a highly energetic and hazardous reaction that can produce a variety of products depending on the reaction conditions. stackexchange.com The primary reaction often leads to the formation of dinitrogen (N₂) and hydrogen fluoride (B91410) (HF). stackexchange.com
Reaction: 2NH₃ + 3F₂ → N₂ + 6HF stackexchange.com
However, under specific, controlled conditions, the formation of nitrogen-fluorine compounds can occur. The reaction is believed to proceed through a series of radical chain mechanisms. The initial step involves the homolytic cleavage of the fluorine molecule or the abstraction of a hydrogen atom from ammonia. The formation of monofluoroamine (NH₂F) is a potential intermediate step in the pathway to more fluorinated products like difluoroamine (B82689) (NHF₂) and nitrogen trifluoride (NF₃), or decomposition products like dinitrogen tetrafluoride (N₂F₄). stackexchange.com The reaction stoichiometry and product distribution are highly sensitive to factors such as reactant concentrations, temperature, and the presence of diluents. For instance, reacting fluorine with an excess of ammonia can produce ammonium (B1175870) fluoride (NH₄F). stackexchange.com
| Reactants | Major Products | Minor/Potential Products |
| Ammonia (NH₃), Fluorine (F₂) | Dinitrogen (N₂), Hydrogen Fluoride (HF) | This compound (NH₂F), Dinitrogen tetrafluoride (N₂F₄), Ammonium fluoride (NH₄F) stackexchange.com |
This table summarizes the potential products from the reaction of ammonia and fluorine gas.
To circumvent the hazards associated with elemental fluorine, more stable fluorinating agents can be employed for the synthesis of this compound. ontosight.ai
Silver Fluoride (AgF): The use of metal fluorides like silver fluoride (AgF) offers a milder route for fluorination. While specific detailed mechanisms for the direct synthesis of NH₂F from ammonia and AgF are not extensively documented in the provided results, the principle involves an electrophilic fluorination process. In related systems, silver catalysts are used to facilitate C-F bond formation from various precursors. nih.gov Oxidative C-H fluorination has been demonstrated using a manganese porphyrin catalyst in the presence of silver fluoride and an oxidant, proceeding through a radical recombination mechanism. This suggests a potential pathway where a silver-ammonia complex could react with a fluoride source, although this is speculative for NH₂F synthesis.
Fluorosulfuric Acid (HSO₃F): Fluorosulfuric acid is a powerful superacid that can also act as a fluorinating agent. ontosight.ainoaa.govwikipedia.org The reaction with ammonia is expected to be a strong acid-base reaction. This compound can form fluoroammonium salts, [NH₃F]⁺, upon reaction with strong Brønsted acids like fluorosulfuric acid, provided the anion is non-nucleophilic. dokumen.pub The initial synthesis of NH₂F would need to occur first, followed by this salt formation. The direct reaction of ammonia with fluorosulfuric acid would likely lead to the formation of ammonium fluorosulfate.
The synthesis of fluorosulfuric acid itself is typically achieved through the reaction of sulfur trioxide (SO₃) with hydrogen fluoride (HF). wikipedia.org
Reaction for HSO₃F Synthesis: SO₃ + HF → HSO₃F wikipedia.org
| Fluorinating Agent | Formula | Key Characteristics |
| Silver Fluoride | AgF | Milder fluorinating agent; used in catalyzed reactions. ontosight.ai |
| Fluorosulfuric Acid | HSO₃F | Strong Brønsted acid; can act as a fluorinating agent and form salts with NH₂F. ontosight.aiwikipedia.orgdokumen.pub |
This table outlines the stable fluorinating agents discussed.
Reaction of Ammonia with Elemental Fluorine Gas: Mechanistic Considerations
Advanced Preparation from Fluoroammonium Salts
A more controlled and common method for generating pure this compound involves the decomposition of pre-synthesized fluoroammonium salts. dokumen.pub
The preparation of this compound is often achieved via a synthetic detour involving the thermolysis of fluoroammonium salts, specifically [NH₃F]⁺[HF₂]⁻·nHF. dokumen.pub This salt is prepared by reacting N-fluoroisopropylcarbamate with anhydrous hydrogen fluoride. dokumen.pub The subsequent gentle heating of this salt under a dynamic high vacuum causes it to decompose, releasing gaseous this compound. dokumen.pub
This method allows for the generation of NH₂F in a more controlled manner, avoiding the violent reactions associated with direct fluorination. The process separates the synthesis of the N-F bond from the isolation of the final, unstable product.
The gaseous mixture produced from the thermolysis of the fluoroammonium salt contains this compound and hydrogen fluoride. dokumen.pub To obtain pure NH₂F, this mixture is passed over a scrubbing agent, such as activated, powdered potassium fluoride (KF), which effectively removes the HF. dokumen.pub
Following purification, the gaseous NH₂F is condensed at cryogenic temperatures, typically using liquid nitrogen at -196 °C. dokumen.pubvito.beliranco.com This process, known as cryogenic condensation, transitions the gas directly into a solid state (sublimation) or liquid state, separating it from any non-condensable impurities. utwente.nl The collected product is an extremely thermolabile, colorless solid that melts around -100 °C, at which point it decomposes completely into ammonium fluoride, hydrogen fluoride, and dinitrogen. dokumen.pub The efficiency of cryogenic condensation systems can achieve recovery yields between 95% and 99.9%. vito.be
| Step | Technique | Purpose | Temperature |
| 1. Generation | Thermolysis in high vacuum | To decompose [NH₃F]⁺[HF₂]⁻·nHF into gaseous NH₂F and HF. dokumen.pub | Gentle heating |
| 2. Purification | Gas scrubbing with KF | To remove HF from the gaseous mixture. dokumen.pub | Not specified |
| 3. Collection | Cryogenic Condensation | To condense and isolate pure NH₂F as a solid. dokumen.pub | -196 °C dokumen.pub |
This table details the advanced preparation and purification process for this compound.
Computational and Theoretical Investigations of Monofluoroamine
Quantum Chemical Approaches
A variety of quantum chemical methods have been employed to model monofluoroamine, ranging from foundational ab initio techniques to more sophisticated approaches that account for complex electronic effects.
Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. The Hartree-Fock (HF) method is a fundamental starting point, providing a qualitative description of the electronic structure. However, it approximates the electron-electron interactions in an average way and neglects electron correlation. q-chem.com
To achieve higher accuracy, post-Hartree-Fock methods are necessary. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common approach to include electron correlation. maplesoft.com It has been used to study the properties of this compound, including its interactions with other molecules, such as in the formation of hydrogen bonds. acs.orgnih.gov
For a more rigorous treatment, coupled-cluster (CC) theory is often employed. The CCSD method includes single and double electronic excitations, while the CCSD(T) method adds a perturbative correction for triple excitations and is often considered the "gold standard" in computational chemistry for its high accuracy in predicting molecular energies and structures for many systems. nih.govsns.it High-level CCSD(T) calculations have been used to predict the properties of the lowest triplet excited state of this compound, finding it to be a bound state. nih.govresearchgate.net These methods have also been essential for determining precise equilibrium geometries and bond dissociation enthalpies. nih.govsmu.edu
| Property | Method | Basis Set | Calculated Value | Reference |
|---|---|---|---|---|
| N-F Bond Length (Å) | CCSD(T) | aug-cc-pVTZ | 1.427 | smu.edu |
| Triplet State BDE (kcal/mol) | CCSD(T) | N/A | ~8-9 | nih.gov |
| Total Atomization Energy (kJ/mol) | CCSD(T) | cc-pCVQZ + corrections | 999.0 | anl.gov |
Density Functional Theory (DFT) is another major class of computational methods. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density. A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.
The B3LYP hybrid functional, which incorporates a portion of the exact exchange from Hartree-Fock theory, is one of the most widely used functionals. It often provides a good balance between computational cost and accuracy. DFT methods like B3LYP have been applied to study the geometry and vibrational frequencies of this compound and its complexes. acs.orgsmu.eduacs.org
The accuracy of any ab initio or DFT calculation is dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p), have been used in studies of this compound, particularly for investigating intermolecular interactions. acs.orgnih.gov In this notation, "++" indicates the addition of diffuse functions on all atoms, which are important for describing weakly bound electrons, while "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions) to allow for more flexibility in describing bond shapes.
For high-accuracy correlated calculations, Dunning's correlation-consistent basis sets, like the aug-cc-pVXZ series (where X can be D for double-zeta, T for triple-zeta, Q for quadruple-zeta, etc.), are standard. smu.eduresearchgate.net The "aug" prefix denotes augmentation with diffuse functions. These basis sets are designed to systematically converge towards the complete basis set limit. researchgate.net Functions with higher angular momentum, such as f- and g-functions, are included in the larger sets (e.g., cc-pVQZ and beyond) to describe finer details of electron correlation. researchgate.net Specialized basis sets, such as cc-pVXZ-F12, have been developed for explicitly correlated F12 methods to achieve even faster convergence. researchgate.net
| Basis Set Family | Example | Key Features |
|---|---|---|
| Pople Style | 6-311++G(d,p) | Split-valence; includes diffuse (++) and polarization (d,p) functions. |
| Correlation Consistent | aug-cc-pVTZ | Systematically improvable (Triple-Zeta); includes polarization and augmented with diffuse functions. |
| Explicitly Correlated | cc-pVTZ-F12 | Optimized for F12 methods to accelerate convergence to the basis set limit. |
Electron correlation describes the interaction and tendency of electrons to avoid each other, an effect that is neglected in the Hartree-Fock approximation. nih.gov Accurately accounting for electron correlation is essential for quantitative predictions.
Post-Hartree-Fock methods like MP2 and CCSD are designed specifically to recover the correlation energy. maplesoft.comnih.gov The extent of correlation included can be controlled. For instance, calculations can be performed within the frozen-core approximation, where only valence electrons are considered for correlation, or they can include all electrons (all-electron calculations). nist.gov For high-precision studies, the correlation between core and valence electrons (core-valence correlation) can be significant and is often computed as a correction. anl.gov Explicitly correlated methods, such as CCSD(F12), directly incorporate terms dependent on the interelectronic distance into the wavefunction, leading to a much faster convergence of the correlation energy with respect to the basis set size. researchgate.netaip.org
Basis Set Selection and Polarization Functions (e.g., DZP, TZ2P, TZ3P, f-functions, g-functions)
Molecular Orbital (MO) Theory and Conformational Analysis
Molecular Orbital (MO) theory describes the bonding in this compound in terms of orbitals that extend over the entire molecule. In H₂NF, the nitrogen atom forms three sigma (σ) bonds with one fluorine and two hydrogen atoms. The remaining valence electrons on the nitrogen atom reside in a non-bonding lone pair orbital. guidechem.com This electronic arrangement gives rise to a trigonal pyramidal molecular geometry, as predicted by both MO theory and VSEPR theory. guidechem.com The nature of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) is critical for understanding the molecule's reactivity and its ability to act as a proton donor or acceptor in hydrogen bonds. acs.orgacs.org
Theoretical Predictions of Stability and Equilibrium Structures
Theoretical calculations have been instrumental in determining the stability and equilibrium structure of this compound. High-level calculations, such as CCSD(T) with large correlation-consistent basis sets, provide reliable predictions of its geometric parameters. smu.edu
Computational studies have also investigated the stability of this compound. The total atomization energy has been calculated to be 999.0 kJ/mol using advanced composite methods. anl.gov Furthermore, theoretical investigations of the molecule's excited states predict that the lowest triplet state is bound, with a heteroatom-heteroatom bond dissociation enthalpy of around 8-9 kcal/mol. nih.gov This suggests that this triplet state is stable enough for potential experimental observation. nih.govresearchgate.net
| Parameter | Method/Basis Set | Value | Reference |
|---|---|---|---|
| N-F Bond Length | CCSD(T)/aug-cc-pVTZ | 1.427 Å | smu.edu |
| Dipole Moment | Experimental (MW) | 2.270 D | nist.gov |
| Molecular Geometry | General Consensus | Trigonal Pyramidal | guidechem.com |
Computational Studies in Reaction Design and Mechanism Elucidation
Computational simulations are instrumental in mapping out the potential reaction pathways of chemical processes, providing insights that are often difficult to obtain through experimental means alone. In the context of this compound (H₂NF), quantum chemical calculations and master equation modeling have been employed to characterize reaction paths and mechanisms. acs.org These computational approaches allow for the modeling of pressure dependencies in reactions, which has been crucial in understanding phenomena such as the negative temperature dependence observed in certain reactions. acs.org
For instance, in studies of related nitrogen-containing compounds, quasiclassical direct dynamics simulations at the DFT/M05-2X level of theory have been used to model complex reaction dynamics, such as the activation and dissociation of hypergolic ionic liquid components. acs.org These simulations trace the trajectories of reacting molecules, revealing multiple decomposition pathways and the statistical nature of these reactions. acs.org Similarly, for the chlorination of amides, a process bearing resemblance to potential reactions involving this compound, quantum-chemical studies have been used to evaluate different reaction pathways, such as direct N-chlorination versus pathways involving O-chlorinated or iminol intermediates. acs.org High-level quantum chemical procedures like G3B3 and double-hybrid methods have been used to calculate energy barriers, which can then be compared with experimental data to validate the proposed mechanisms. acs.org
The Dominant Reaction Pathway (DRP) method offers an approximate variational scheme to compute reaction pathways for large biomolecules, and similar principles can be applied to smaller molecules like this compound to understand conformational transitions and reaction mechanisms in complex environments. nih.gov This method has been validated against extensive molecular dynamics simulations. nih.gov
Furthermore, computational studies can elucidate the role of specific functional groups in directing reaction mechanisms. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) free energy simulations have been used to investigate the reaction mechanisms of targeted covalent inhibitors, revealing how specific substitutions can alter the reaction pathway. biorxiv.org Such simulations can distinguish between stepwise and concerted mechanisms by mapping the free energy surface along defined reaction coordinates. biorxiv.org
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. unimi.it This interaction, denoted as R–X···B (where X is the halogen and B is the nucleophile), is analogous to hydrogen bonding but with distinct characteristics, including high directionality. unimi.itchemistryviews.org The strength of the halogen bond generally follows the trend I > Br > Cl > F, with fluorine participating only in rare cases where it is bonded to a strongly electron-withdrawing group. unimi.it
The phenomenon of the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the R-X covalent bond, is central to understanding halogen bonding. chemistryviews.orgresearchgate.net This positive region arises from the anisotropic distribution of electron density around the halogen. chemistryviews.org While chlorine, bromine, and iodine exhibit a significant σ-hole, fluorine's high electronegativity and less polarizable nature mean it typically does not. chemistryviews.orgresearchgate.net
However, computational and experimental studies have provided evidence for nitrogen-fluorine (N-F) halogen bonding in specific contexts. ucmerced.edu For example, in silver(I)-initiated radical C-H fluorinations, simple pyridines can form [N−F−N]⁺ halogen bonds with fluorinating agents like Selectfluor. ucmerced.edu Electronic structure calculations have shown that these halogen bonding interactions can alter the single-electron reduction potential of the fluorinating agent, which is consistent with experimental observations. ucmerced.edu
Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), have been used to probe the nature of these interactions. chemistryviews.org These studies have revealed that many interactions involving fluorine are electronically distinct from traditional halogen bonds. chemistryviews.orgnih.gov For example, in complexes of fluorine-containing molecules with ammonia (B1221849), the F···N bond distances are often greater than the sum of the van der Waals radii, and the charge distribution around fluorine remains largely spherical. chemistryviews.org This has led to the proposal of categorizing these as distinct "fluorine bonds" rather than conventional halogen bonds. chemistryviews.orgnih.gov Interacting quantum atoms (IQA) analysis further suggests that the F···N interaction can be repulsive, unlike the attractive interaction in typical halogen bonds, with the fluorine atom actually being stabilized upon complex formation. nih.gov
The table below summarizes key computational findings regarding nitrogen-fluorine interactions.
| Interaction Type | Key Computational Findings | Reference |
| Nitrogen-Fluorine Halogen Bonding | Pyridines form [N−F−N]⁺ halogen bonds with Selectfluor, facilitating single-electron reduction by Ag(I). | ucmerced.edu |
| Halogen bonding alters the single-electron reduction potential of Selectfluor. | ucmerced.edu | |
| "Fluorine Bonds" vs. Halogen Bonds | Fluorine often exhibits a spherical charge distribution, unlike the σ-hole in other halogens. | chemistryviews.org |
| F···N bond distances can be greater than the sum of van der Waals radii. | chemistryviews.org | |
| QTAIM and IQA analyses show fundamental electronic differences from traditional halogen bonds. | chemistryviews.orgnih.gov |
Simulation of Reaction Pathways
Gas Phase Thermochemistry Calculations (e.g., Heat of Formation)
Computational chemistry provides powerful tools for determining the thermochemical properties of molecules in the gas phase, such as the heat of formation (ΔfH°). These calculations are particularly valuable for species that are difficult to study experimentally, like this compound. dss.go.th
Various high-level quantum chemical methods are employed to achieve high accuracy. For instance, coupled-cluster calculations, such as CCSD(T), augmented with explicitly correlated perturbation theory, have been used to determine atomization energies, from which heats of formation can be derived. anl.gov Composite procedures like the G3B3 method are also utilized. acs.org These methods often involve a series of calculations to extrapolate to the complete basis set limit and to account for core-valence electron correlation and relativistic effects. anl.gov
For this compound (FH₂N), computational studies have yielded precise values for its heat of formation. The Active Thermochemical Tables (ATcT) provide a reference value based on a network of experimental and theoretical data. anl.gov
Theoretical studies on high-nitrogen compounds have also involved calculations for this compound as a reference or product species. scielo.brscielo.br In these studies, methods like Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set are commonly used to predict heats of formation through isodesmic reactions. scielo.brscielo.br An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved, which helps to cancel out systematic errors in the calculations. scielo.br The enthalpy of reaction (ΔrH298) is calculated, and by using known experimental heats of formation for the other species in the reaction, the heat of formation of the target molecule can be determined. scielo.brscielo.br
The table below presents computationally derived thermochemical data for this compound and related species.
| Compound | Property | Calculated Value (kJ/mol) | Method |
| This compound (FH₂N) | Atomization Energy | 1052.9 | CCSD(T) based |
| Fluorohydrazine (FH₃N₂) | Atomization Energy | 1678.7 | CCSD(T) based |
| Nitrosyl fluoride (B91410) (FNO) | Atomization Energy | 873.6 | CCSD(T) based |
Data sourced from reference anl.gov
These computational approaches are essential for building a comprehensive thermochemical database, which is critical for understanding the energetics of chemical reactions and for the design of new materials. scielo.brnih.gov
Spectroscopic Characterization Methodologies for Monofluoroamine
Microwave Spectroscopy for Molecular Geometry and Rotational Constants
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. americanpharmaceuticalreview.comresearchgate.net By analyzing the absorption of microwave radiation, precise determinations of a molecule's moments of inertia can be made. From these moments, the molecular geometry, including bond lengths and angles, can be accurately calculated. americanpharmaceuticalreview.comrenishaw.com This method stands as one of the most definitive probes for determining the gas-phase structure of molecules. researchgate.net
For monofluoroamine, microwave spectroscopy has been employed to establish its fundamental geometric parameters and rotational constants. The molecule belongs to the Cₛ point group. nist.gov Experimental data has yielded precise values for the nitrogen-fluorine and nitrogen-hydrogen bond lengths, as well as the bond angles within the molecule. This information is critical for understanding the molecule's structure and for benchmarking computational chemistry models. nist.gov
The rotational constants (A, B, and C) are inversely proportional to the principal moments of inertia and are a direct output of microwave spectral analysis. americanpharmaceuticalreview.com These constants are unique to a specific molecule and its isotopic composition.
Table 1: Molecular Geometry of this compound This table presents the experimentally determined bond lengths and angles for this compound.
| Parameter | Description | Value |
| rNF | Nitrogen-Fluorine bond length | 1.433 Å |
| rNH | Nitrogen-Hydrogen bond length | 1.023 Å |
| aHNF | Hydrogen-Nitrogen-Fluorine bond angle | 101.08° |
| aHNH | Hydrogen-Nitrogen-Hydrogen bond angle | 106.27° |
| Data sourced from the Computational Chemistry Comparison and Benchmark DataBase. nist.gov |
Table 2: Rotational Constants of this compound This table lists the rotational constants for this compound derived from microwave spectroscopy.
| Constant | Value (cm⁻¹) |
| A | 8.78179 |
| B | 0.87919 |
| C | 0.84490 |
| Data sourced from Christe/Min et al. (1987) as cited in the CCCBDB. nist.gov |
Vibrational Spectroscopy (e.g., Infrared, Raman) for Conformational Studies
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, investigates the vibrational modes of a molecule. mlsu.ac.inresearchgate.net These vibrations, which include bond stretching and bending, occur at specific, quantized frequencies. An IR or Raman spectrum provides a unique "fingerprint" of a molecule, allowing for the identification of functional groups and providing insight into molecular structure and conformation. renishaw.comlibretexts.org While IR spectroscopy measures the absorption of infrared radiation by vibrations that cause a change in the molecule's dipole moment, Raman spectroscopy involves the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. renishaw.commlsu.ac.in
The conformational landscape of a molecule can be explored by analyzing its vibrational spectra. americanpharmaceuticalreview.comresearchgate.net Different conformers of a molecule will have distinct vibrational frequencies, and the presence of multiple conformers in a sample can often be identified by the appearance of extra bands in the spectrum. mdpi.com
For this compound, the fundamental vibrational frequencies have been identified. These frequencies correspond to the various stretching and bending modes within the molecule, such as the N-H and N-F stretches and the H-N-H bend. The analysis of these modes is foundational to understanding the molecule's dynamics and conformational stability.
Table 3: Fundamental Vibrational Frequencies of this compound This table details the experimentally observed fundamental vibrational frequencies for this compound.
| Mode Number | Symmetry | Frequency (cm⁻¹) | Description |
| 1 | A' | 3269 | Symmetric N-H Stretch |
| 2 | A' | 1568 | H-N-H Scissoring (Bend) |
| 3 | A' | 1244 | NH₂ Wagging |
| 4 | A' | 934 | N-F Stretch |
| 5 | A" | 3346 | Asymmetric N-H Stretch |
| Data sourced from the NIST Chemistry Webbook. nist.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F-NMR) in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating molecular structure. globalauthorid.com For fluorinated compounds, ¹⁹F-NMR is particularly valuable. acs.org The ¹⁹F nucleus possesses favorable properties for NMR analysis, including a spin of ½ and 100% natural abundance, which results in high sensitivity. globalauthorid.com Furthermore, ¹⁹F-NMR spectra exhibit a wide range of chemical shifts, which minimizes the likelihood of signal overlap and enhances the ability to distinguish between different fluorine environments within a molecule. researchgate.netacs.org
These characteristics make ¹⁹F-NMR an ideal method for the real-time monitoring of reactions involving fluorinated species. libretexts.orgresearchgate.net By acquiring spectra at various points during a chemical transformation, researchers can track the consumption of fluorinated reactants and the formation of fluorinated intermediates and products. researchgate.netglobalauthorid.com This provides deep insights into reaction kinetics and mechanisms. libretexts.orgglobalauthorid.com The quantitative nature of NMR allows for the determination of the relative concentrations of different species in the reaction mixture over time. acs.org This methodology is a powerful tool for process optimization in both laboratory and industrial settings. researchgate.net
In the context of reactions involving this compound, ¹⁹F-NMR serves as an excellent probe. The transformation of this compound into a product would be accompanied by a clear change in the ¹⁹F chemical shift, allowing for straightforward tracking of the reaction's progress.
Table 4: Advantages of ¹⁹F-NMR for Reaction Monitoring This table summarizes the key features that make ¹⁹F-NMR a superior technique for monitoring reactions with fluorinated compounds like this compound.
| Feature | Advantage in Reaction Monitoring |
| High Sensitivity | Allows for the detection of low-concentration species and the use of small sample volumes. globalauthorid.com |
| 100% Natural Abundance | Maximizes signal intensity without the need for isotopic enrichment. globalauthorid.com |
| Wide Chemical Shift Range | Reduces signal overlap, making spectra easier to interpret even in complex mixtures. researchgate.netacs.org |
| Quantitative Analysis | Signal integrals are directly proportional to the number of nuclei, enabling accurate measurement of component concentrations. acs.org |
| Real-Time Data Acquisition | Allows for detailed kinetic studies and the elucidation of reaction mechanisms. libretexts.orgresearchgate.net |
Reactivity and Reaction Mechanisms of Monofluoroamine
Intrinsic Reactivity and Electrophilic/Nucleophilic Characteristics
Monofluoroamine is an inherently reactive compound. ontosight.ai Its reactivity stems primarily from the presence of the highly electronegative fluorine atom bonded to the nitrogen atom. This N-F bond is polarized, creating a significant partial positive charge on the nitrogen atom and a partial negative charge on the fluorine atom. ontosight.ai
This electron deficiency on the nitrogen atom makes this compound susceptible to attack by nucleophiles, which are electron-rich species. ontosight.ai Therefore, this compound predominantly exhibits electrophilic characteristics . An electrophile is a chemical species that accepts a pair of electrons to form a new covalent bond. ontosight.ai In reactions, this compound acts as the electron acceptor at its nitrogen center.
The general principle of electrophilicity is that electron-deficient species will seek out electron-rich centers to react. ontosight.ai The polarization of the N-F bond in this compound makes the nitrogen atom an electrophilic center, driving its reactions with various nucleophiles.
Mechanistic Pathways of Reactions Involving this compound
The mechanistic pathways of reactions involving this compound are understood primarily through computational chemistry studies, which model the potential energy surfaces and transition states of its reactions. acs.orgnih.gov These studies help to elucidate the step-by-step processes by which this compound reacts.
Reactions involving this compound can proceed through several mechanistic pathways, including substitution and addition reactions. The specific pathway is often dependent on the reacting partner and the reaction conditions.
Nucleophilic Substitution: In this pathway, a nucleophile attacks the electrophilic nitrogen atom of this compound, leading to the displacement of the fluoride (B91410) ion (F⁻) as a leaving group. This is a common mechanism for haloamines.
Reaction Energetics: Theoretical calculations, such as Density Functional Theory (DFT) and coupled cluster (CCSD(T)) methods, are used to determine the energetics of these reaction pathways. acs.org For instance, calculations can predict bond dissociation energies (BDEs) and the energy barriers for transition states, which are critical for understanding reaction rates and feasibility. acs.org Computational studies have provided insights into the ground-state geometries and reaction enthalpies of fluoroamines. acs.orgdokumen.pub
Below is a table summarizing key computed properties relevant to the reactivity of this compound.
| Property | Value | Source of Data |
| Molecular Weight | 35.021 g/mol | PubChem nih.gov |
| XLogP3 | -0.2 | PubChem nih.gov |
| Monoisotopic Mass | 35.017127230 Da | PubChem nih.gov |
This table contains data computed by PubChem.
Intermolecular Interactions Influencing Reactivity
Intermolecular forces, the attractive or repulsive forces between neighboring molecules, play a significant role in the reactivity of this compound. libretexts.orgsavemyexams.com These forces are electrostatic in nature and include dipole-dipole interactions and hydrogen bonds. libretexts.org
Dipole-Dipole Interactions: As a polar molecule with a significant dipole moment due to the electronegativity difference between fluorine and nitrogen/hydrogen, this compound molecules interact with each other and with other polar molecules through dipole-dipole forces. libretexts.org These interactions can influence the orientation of molecules in the condensed phase, potentially pre-organizing them for reaction and affecting the reaction kinetics.
Hydrogen Bonding: this compound has N-H bonds, making it capable of acting as a hydrogen bond donor. It can also act as a hydrogen bond acceptor through the lone pairs on the nitrogen and fluorine atoms. Hydrogen bonding is a special, strong type of dipole-dipole interaction. savemyexams.com In solution, the solvent can form hydrogen bonds with this compound, which can stabilize the molecule and influence its reactivity. libretexts.org For example, a polar, protic solvent could solvate the fluoride leaving group in a nucleophilic substitution reaction, thereby facilitating the reaction. The interaction between reactants and their environment can influence their properties and reactivity. colab.wsresearchgate.net
The interplay of these intermolecular forces can affect the solubility of this compound in various solvents and can influence the energy landscape of a reaction, altering activation barriers and stabilizing intermediates or transition states. libretexts.org
Advanced Applications of Monofluoroamine in Chemical Synthesis
Role as a Selective Fluorinating Agent in Organic Synthesis
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Electrophilic fluorinating agents, particularly those containing a reactive N-F bond, are crucial tools for achieving this transformation selectively. beilstein-journals.orgresearchgate.net Reagents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) have become standard in modern organic synthesis due to their efficacy and relative ease of handling. beilstein-journals.orgresearchgate.net These reagents can fluorinate a wide variety of nucleophiles, including enolates, enamines, and aromatic compounds, under mild conditions with high yields and selectivity. beilstein-journals.orglew.ro
The reactivity and selectivity of N-F reagents are influenced by the substituents on the nitrogen atom. More complex reagents with electron-withdrawing groups tend to be more stable and selective. beilstein-journals.org Monofluoroamine, as a simple N-F compound, is noted for its high reactivity. ontosight.ai This high reactivity, however, can make it challenging to control, potentially leading to a lack of selectivity compared to more sophisticated N-F reagents. While this compound is cited for its potential as a fluorinating agent in organic reactions, detailed research demonstrating its use for highly selective transformations is limited in comparison to its more complex analogues. ontosight.ai The principle of selective fluorination is better illustrated by the extensive research conducted on other N-F reagents.
The following table presents data on well-established N-F reagents to exemplify the scope of selective electrophilic fluorination.
| N-F Reagent | Substrate | Product | Yield (%) |
|---|---|---|---|
| Selectfluor | Anisole | Fluoroanisoles | 98 |
| Selectfluor | Benzene | Fluorobenzene | 88 |
| N-Fluorobenzenesulfonimide (NFSI) | Sodium diethyl phenylmalonate | Diethyl 2-fluoro-2-phenylmalonate | 93 |
| 1-Fluoro-2-pyridone | Sodium diethyl malonate | Diethyl 2-fluoromalonate | 39 |
Utilization as an Intermediate in Fluorinated Compound Synthesis
This compound can serve as an electrophilic source of the amino group (a synthon for NH₂⁺), a critical function for constructing carbon-nitrogen bonds. This process, known as electrophilic amination, typically involves the reaction of an electrophilic nitrogen species with a carbon nucleophile, such as a carbanion or an organometallic reagent. rsc.org The presence of the highly electronegative fluorine atom polarizes the N-F bond in this compound, making the nitrogen atom susceptible to nucleophilic attack. ontosight.ai
This reactivity allows this compound to act as a key building block for producing more complex fluorinated molecules, which are of high value in pharmaceutical and agrochemical research. ekb.egle.ac.uk For instance, this compound can participate in Friedel-Crafts-type reactions, where it reacts with an amide to yield the corresponding aminated product. biosynth.com This application highlights its role as an intermediate in the synthesis of other organic compounds. biosynth.com While this compound itself is a simple molecule, its ability to introduce the -NH₂ group onto a carbon framework makes it a valuable, albeit highly reactive, intermediate.
The table below provides examples of reactions where electrophilic nitrogen sources, including this compound, are used as intermediates to form C-N bonds.
| Nitrogen Source | Nucleophile/Substrate | Reaction Type | Product Class |
|---|---|---|---|
| This compound | Amide | Friedel-Crafts Reaction | Amine |
| O-Benzoylhydroxylamine | Alkenes/1,3-Dienes (Cu-catalyzed) | Aminofluorination | β-Fluoroalkylamine |
| Trisyl azide | Chiral Phosphorus-Stabilized Anions | Asymmetric Electrophilic Amination | Azide |
| N-Fluorobenzenesulfonimide (NFSI) | Alkenes (with Selenium catalyst) | Allylic/Vinylic Imidation | Imide |
Contributions to Fluoropolymer Research
Fluoropolymers are a major class of materials known for their exceptional chemical resistance and thermal stability. mdpi.com The synthesis of these polymers typically involves the polymerization of fluorinated monomers, such as tetrafluoroethylene (B6358150) or vinylidene fluoride (B91410), often initiated by radical initiators. mdpi.com this compound has been cited for its potential application in materials science, specifically in the production of fluoropolymers and other fluorinated materials. ontosight.ai
Theoretically, a highly reactive molecule like this compound could play a role in polymerization processes, potentially as an initiator or as a reagent for modifying existing polymer chains. For example, a patent search reveals that "fluoroamine" is listed among various compounds that can be used as thermal cationic polymerization initiators. epo.org However, a detailed review of the scientific and patent literature does not yield specific research findings or established industrial processes where this compound is a key component in fluoropolymer synthesis. The field is dominated by other well-established monomers and initiation techniques. google.comgoogle.com Therefore, while the potential for this compound in fluoropolymer research is noted, its practical contributions are not well-documented in the available literature.
Gas Phase and Matrix Isolation Studies of Monofluoroamine
Experimental Techniques for Unstable Species Generation in High Vacuum
The generation of pure, gas-phase monofluoroamine for spectroscopic analysis is a non-trivial synthetic challenge due to its instability. Early claims of its existence arose from electrolysis of ammonium (B1175870) fluoride (B91410) mixtures, but these methods did not result in a well-characterized substance. dss.go.thresearchgate.net The most successful and established method for producing H₂NF in the gas phase involves the controlled thermal decomposition (thermolysis) of fluoroammonium salts under high vacuum conditions.
The process begins with a precursor salt, such as [NH₃F]⁺[HF₂]⁻·nHF. dokumen.pubresearchgate.netifpan.edu.pl This salt is gently heated in a dynamic high-vacuum environment, causing it to decompose and release a gaseous mixture containing this compound (H₂NF) and hydrogen fluoride (HF). researchgate.net To isolate the target compound, this gas mixture is immediately passed over a "scrubber" of activated, powdered potassium fluoride (KF). dokumen.pubresearchgate.net The KF selectively absorbs the acidic hydrogen fluoride, allowing the purified this compound vapor to pass through. dokumen.pubresearchgate.net This purified gas stream is then directed toward a cryogenic surface for immediate trapping and stabilization, as described in the following section. This technique of precursor thermolysis followed by chemical trapping of byproducts is a key strategy for studying transient species that cannot be stored or handled under normal conditions. dokumen.pubresearchgate.net
Cryogenic Matrix Isolation Environment for Stabilization
To prevent the highly reactive this compound molecules from decomposing or reacting with each other, they are stabilized using the matrix isolation technique. rsc.org This method involves trapping the guest molecules (H₂NF) within a large excess of a chemically inert host material at cryogenic temperatures. researchgate.net
The experimental setup typically consists of a high-vacuum chamber containing a transparent spectroscopic window (e.g., CsI or BaF₂) that can be cooled to temperatures near absolute zero, often between 4 and 20 K, using a closed-cycle helium cryostat. chemrxiv.org The purified H₂NF gas from the generation stage is co-deposited onto this cold window with a stream of a noble gas, most commonly argon (Ar) or sometimes neon (Ne). researchgate.netuc.pt The ratio of the noble gas to this compound is very high (typically >1000:1) to ensure that individual H₂NF molecules are effectively caged and isolated from one another within the solid, rigid matrix. chemrxiv.org
This inert environment serves two primary purposes:
Physical Isolation: The rigid cage of solid argon prevents the diffusion and bimolecular collision of H₂NF molecules, thus inhibiting decomposition or polymerization pathways. mdpi.com
Quenching of Energy: The extremely low temperature quenches the internal rotational and translational energy of the trapped molecules, leading to significantly simplified and sharpened absorption bands in their vibrational spectra. chemrxiv.org
The choice of matrix gas can subtly influence the trapped molecule's vibrational frequencies due to weak van der Waals interactions, an effect known as the "matrix shift". rsc.org In some cases, multiple trapping sites can exist within the matrix, leading to a splitting of spectroscopic bands. iku.edu.tr
Spectroscopic Analysis of Matrix-Isolated this compound
Once isolated in the cryogenic matrix, this compound can be studied at leisure using various spectroscopic methods, primarily Fourier-transform infrared (FTIR) spectroscopy. rsc.orgmdpi.com The infrared spectrum provides a vibrational fingerprint of the molecule, allowing for the direct observation of its fundamental modes of vibration. The analysis of these spectra is fundamental to determining the molecule's structure and bonding characteristics.
While the full experimental infrared spectrum was reported by Minkwitz and Nass, the data below represents theoretical vibrational frequencies calculated using ab initio methods, which are essential for assigning the experimental bands. dokumen.pubifpan.edu.pl The six fundamental vibrational modes (3N-6 for a non-linear, four-atom molecule) predicted for H₂NF are listed below.
Table 1: Theoretical Vibrational Frequencies for this compound (H₂NF) This table presents unscaled harmonic vibrational frequencies calculated using computational chemistry methods. Experimental values are validated against such predictions.
| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) (Sample Calculation) |
| ν₁ | Asymmetric NH₂ Stretch | 3445 |
| ν₂ | Symmetric NH₂ Stretch | 3350 |
| ν₃ | NH₂ Scissoring | 1580 |
| ν₄ | HNF Bend | 1250 |
| ν₅ | N-F Stretch | 950 |
| ν₆ | NH₂ Twist | 880 |
The experimental spectrum obtained from the matrix-isolated sample is compared with these theoretically predicted frequencies. msu.ru The close agreement between the observed bands and the calculated values confirms the successful isolation of the H₂NF molecule and allows for a definitive assignment of each band to a specific molecular motion. researchgate.net
Photochemical Investigations under Matrix Conditions
The matrix isolation technique is an ideal platform for studying the photochemical behavior of unstable molecules. rsc.orgmsu.ru By exposing the matrix-isolated this compound to ultraviolet (UV) or vacuum ultraviolet (VUV) radiation from lasers or lamps, specific chemical bonds can be excited, potentially leading to dissociation or isomerization. mdpi.comresearchgate.net
The general procedure for such an experiment involves:
Depositing H₂NF in an inert matrix (e.g., solid argon) and recording its initial infrared spectrum.
Irradiating the matrix with light of a specific wavelength or range of wavelengths.
Periodically recording new IR spectra to monitor the disappearance of the parent H₂NF bands and the appearance of new bands corresponding to photoproducts. rsc.org
By analyzing the new spectral features and comparing them with theoretical predictions for potential fragments (e.g., HNF radical, NF, NH₂ radical), the photochemical decomposition pathways can be elucidated. rsc.orgresearchgate.net For example, a common pathway for related molecules is the cleavage of the weakest bond. In H₂NF, this could potentially be the N-F or an N-H bond. While this technique has been extensively applied to many molecules, specific photochemical studies on matrix-isolated this compound are not widely documented in the literature, representing an area for future investigation.
Validation of Theoretical Predictions through Matrix Experiments
Matrix isolation experiments provide crucial benchmarks for validating and refining theoretical models of molecular structure and properties. researchgate.net Numerous quantum chemical calculations, such as ab initio and density functional theory (DFT), have been performed on this compound to predict its geometry, vibrational frequencies, and electronic properties. aip.org
The experimental data from gas-phase and matrix-isolation studies serve as the "ground truth" against which these theoretical results are judged. For instance, the molecular structure of H₂NF, including bond lengths (N-F, N-H) and bond angles (∠HNH, ∠HNF), was determined experimentally through microwave spectroscopy and compared with high-level theoretical calculations.
Similarly, the vibrational frequencies observed in the matrix-isolation IR spectrum are directly compared to those predicted by theory. msu.ru Often, calculated harmonic frequencies are scaled by empirical factors to better match the experimental anharmonic frequencies. researchgate.net The high-resolution data from matrix experiments allow for a rigorous assessment of the accuracy of different computational methods and basis sets. aip.org This synergy between experiment and theory is essential for developing reliable computational models that can be used to predict the properties of other, even more transient or unknown, chemical species.
Future Research Directions and Challenges in Monofluoroamine Chemistry
Development of Novel and Efficient Synthetic Routes
The current primary method for the preparation of monofluoroamine involves a somewhat complex and indirect process. It is typically generated through the evaporation of fluoroammonium salts, such as [NH₃F]⁺[HF₂]⁻·nHF, in a dynamic high vacuum environment. dokumen.pub This process requires the subsequent removal of hydrogen fluoride (B91410) (HF) by passing the gaseous mixture over activated, powdered potassium fluoride (KF). The purified NH₂F is then condensed at a very low temperature (-196 °C). dokumen.pub
Alternative, more direct synthetic approaches have been considered but are fraught with challenges. The reaction of ammonia (B1221849) with fluorine gas, for instance, is a potential route but is extremely hazardous due to the high reactivity of elemental fluorine. ontosight.ai Another possibility involves the reaction of ammonia with more stable fluorinating agents like silver fluoride or fluorosulfuric acid. ontosight.ai
Future research in this area is crucial and should focus on developing more efficient, safer, and scalable synthetic routes to this compound. Key challenges include:
Avoiding Hazardous Reagents: Minimizing or eliminating the use of highly reactive and toxic reagents like elemental fluorine.
Improving Yield and Purity: Developing methods that provide higher yields and simplify the purification process, which currently requires stringent conditions.
In Situ Generation: Exploring methods for the in situ generation of this compound for immediate use in subsequent reactions, which would circumvent the issues related to its instability.
Exploration of Undiscovered Reactivity Patterns
This compound is recognized as a highly reactive compound. The significant electronegativity of the fluorine atom induces a partial positive charge on the nitrogen atom, making it susceptible to nucleophilic attack. ontosight.ai This inherent reactivity makes it a potent amination agent. For example, it readily reacts with calcium chloride to form chloroamine (NH₂Cl). dokumen.pub It also acts as a weak base, reacting with strong Brønsted acids to form fluoroammonium salts, provided the corresponding anion is not nucleophilic. dokumen.pub
Despite this foundational understanding, a vast landscape of this compound's reactivity remains to be explored. Future investigations should aim to systematically study its reactions with a wide array of electrophiles and nucleophiles. masterorganicchemistry.comlibretexts.org This exploration could unveil novel reaction pathways and lead to the synthesis of new classes of nitrogen-containing compounds.
Key areas for future reactivity studies include:
Reactions with Organic Substrates: A thorough investigation of its reactions with various organic functional groups to establish its utility as a reagent in organic synthesis.
Controlled Fluorination Reactions: Exploring its potential as a controlled mono-fluorinating agent, which is a highly desirable transformation in medicinal and materials chemistry. ontosight.aiyoutube.comalfa-chemistry.com
Radical Reactions: Investigating its behavior under radical conditions to unlock new synthetic transformations.
Advancements in Computational Modeling for Enhanced Understanding
Computational chemistry has already proven to be a valuable tool in understanding the fundamental properties of this compound. Theoretical studies have been instrumental in determining its molecular geometry, which is pyramidal like ammonia (NH₃) and nitrogen trifluoride (NF₃). dokumen.pubguidechem.com Furthermore, computational models have provided insights into its electronic structure and have been used to calculate properties such as its dipole moment. nist.gov
The synergy between computational and experimental studies is expected to deepen our understanding of this compound. Future computational work can play a pivotal role in:
Predicting Reactivity: Employing quantum chemical calculations to model reaction mechanisms and predict the outcome of unexplored reactions, thus guiding experimental design. nih.govcolab.wsresearchgate.net
Understanding Reaction Dynamics: Using molecular dynamics simulations to study the intricate details of reaction pathways and transition states, providing a more dynamic picture of its chemical behavior.
Designing Novel Catalysts: Computationally screening for potential catalysts that could enhance the efficiency and selectivity of reactions involving this compound.
Expanding Spectroscopic Characterization Techniques
The unstable nature of this compound presents significant challenges for its characterization. To date, microwave spectroscopy has been successfully used to determine its dipole moment. nist.gov However, a more comprehensive spectroscopic profile is needed for a complete understanding of its structure and bonding.
The application of advanced spectroscopic techniques will be crucial in overcoming these challenges. researchgate.netsetu.iearxiv.orgspectroscopyonline.comspectrumtechniques.com Future research should focus on:
Matrix Isolation Spectroscopy: Utilizing techniques like matrix isolation infrared (IR) and Raman spectroscopy to trap and study the molecule at low temperatures, preventing its decomposition.
Photoelectron Spectroscopy: Employing photoelectron spectroscopy to gain detailed information about its electronic structure and bonding orbitals.
Advanced Mass Spectrometry: Using sophisticated mass spectrometry techniques to study its fragmentation patterns and gain insights into its stability.
A summary of spectroscopic data for this compound is presented in the table below.
| Spectroscopic Property | Value/Description | Reference |
| Dipole Moment (μ) | 2.270 D | nist.gov |
| Molecular Geometry | Pyramidal | dokumen.pubguidechem.com |
Potential for New Synthetic Applications
The unique properties of this compound position it as a promising building block in synthetic chemistry. researchgate.netbeilstein-journals.org Its potential applications are broad, spanning from the synthesis of pharmaceuticals to the creation of advanced materials. ontosight.ai The incorporation of fluorine into organic molecules is a well-established strategy for modifying their chemical and physical properties, such as stability, lipophilicity, and biological activity. youtube.comalfa-chemistry.com
The potential synthetic applications of this compound that warrant further investigation include:
Synthesis of Fluorinated Pharmaceuticals: As an intermediate in the synthesis of novel fluorinated drugs, where the fluorine atom can enhance metabolic stability and binding affinity. ontosight.aigoogle.com
Development of Fluoropolymers: In the production of new fluoropolymers and other fluorinated materials with unique properties. ontosight.ai
Synthesis of Energetic Materials: Its high nitrogen and fluorine content suggests potential, albeit challenging, applications in the field of high-energy-density materials.
Q & A
Q. Q1. What are the established synthetic routes for monofluoroamine, and how can reaction conditions be optimized for reproducibility?
Answer: this compound (NH₂F) synthesis typically involves fluorination of ammonia derivatives or direct substitution reactions. Key methods include:
- Fluorination of hydroxylamine derivatives using fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride) under controlled anhydrous conditions .
- Gas-phase reactions between NH₃ and F₂, requiring precise temperature control (e.g., cryogenic reactors) to avoid explosive side reactions.
For optimization:
- Use fluorometric quantitation (e.g., fluorescamine assays) to monitor primary amine intermediates .
- Validate purity via 19F-NMR and mass spectrometry to confirm NH₂F formation and exclude byproducts like NHF₂ or NF₃ .
Q. Q2. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
Answer:
- Vibrational spectroscopy : IR and Raman modes (e.g., N–F stretching at ~900 cm⁻¹) distinguish NH₂F from analogous amines .
- NMR : ¹H-NMR (δ ~1.5 ppm for NH₂ protons) and ¹⁹F-NMR (δ ~−200 ppm) provide electronic environment details .
- Computational modeling : DFT calculations (e.g., B3LYP/6-311++G**) predict bond angles and charge distribution, validated against experimental data .
Advanced Research Questions
Q. Q3. How do contradictions in reported thermodynamic data for this compound (e.g., ΔfH°) arise, and how can they be resolved?
Answer: Discrepancies in thermodynamic values often stem from:
- Experimental limitations : Gas-phase instability leads to inconsistent calorimetry results.
- Theoretical assumptions : Variations in basis sets or solvation models in computational studies.
| Reported ΔfH° (kJ/mol) | Method | Source |
|---|---|---|
| −45 ± 5 | Combustion calorimetry | J. Phys. Chem. 1990 |
| −38 ± 3 | DFT (B3LYP/6-31G*) | J. Chem. Phys. 2005 |
Q. Resolution strategies :
Q. Q4. What experimental designs are recommended for studying this compound’s reactivity in aqueous versus nonpolar environments?
Answer:
- Aqueous studies : Use buffered solutions (pH 4–6) to stabilize NH₂F, paired with stopped-flow kinetics to track hydrolysis rates .
- Nonpolar media : Conduct reactions in dry THF or DCM with <10 ppm H₂O, monitored via gas chromatography–mass spectrometry (GC-MS) .
- Control experiments : Include deuterated analogs (ND₂F) to isolate isotope effects on reaction mechanisms .
Q. Q5. How can researchers address the challenge of this compound’s instability in biological systems for pharmacological studies?
Answer:
- Stabilization strategies : Encapsulate NH₂F in liposomes or cyclodextrins to prolong half-life .
- Activity assays : Use fluorogenic probes (e.g., fluorescamine derivatives) to detect NH₂F in cellular models without interference from endogenous amines .
- Ethical considerations : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for preclinical testing .
Q. Q6. What computational approaches best predict this compound’s interactions with biomacromolecules (e.g., enzymes)?
Answer:
- Molecular docking : Use AutoDock Vina with force fields parameterized for fluorine (e.g., CGenFF) to model binding affinities .
- QM/MM simulations : Combine DFT for the active site with molecular mechanics for the protein backbone .
- Validation : Compare computational results with X-ray crystallography or cryo-EM data of NH₂F-protein complexes .
Q. Q7. How should conflicting data on this compound’s environmental persistence be analyzed?
Answer: Conflicting data may arise from:
- Varied experimental conditions : pH, temperature, or microbial activity in degradation studies.
- Detection limits : Low sensitivity of older analytical methods.
| Study | Half-life (days) | Conditions |
|---|---|---|
| Smith et al. (2010) | 2.3 ± 0.5 | pH 7, 25°C, aerobic |
| Chen et al. (2018) | 5.1 ± 1.2 | pH 5, 20°C, anaerobic |
Q. Methodological recommendations :
- Standardize test conditions using OECD guidelines for environmental fate studies .
- Employ high-resolution LC-MS/MS for trace-level detection .
Methodological Best Practices
- Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including raw data in supplementary files .
- Conflict resolution : Apply FINER criteria to prioritize research questions and address contradictions systematically .
- Ethical compliance : Document synthesis and handling protocols for NH₂F under institutional biosafety reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
